molecular formula C18H15NO2 B2727636 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate CAS No. 339098-77-0

2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate

Cat. No.: B2727636
CAS No.: 339098-77-0
M. Wt: 277.323
InChI Key: JRFWVVAFAKKQOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole-based compounds like “2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate” involves various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C18H15NO2 . The InChI code for this compound is 1S/C11H11NO/c13-9-10-5-1-2-6-11 (10)12-7-3-4-8-12/h1-8,13H,9H2 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 277.32 . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

Synthesis and Anticancer Activity

A study explored the synthesis of novel compounds related to 2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate for anticancer activity. These compounds demonstrated promising anticancer activity against colon and liver carcinoma cell lines, highlighting the potential therapeutic applications of such derivatives in oncology Gomha et al., 2015.

Chemosensor Development

Another research direction involves the development of chemosensors using derivatives of this compound. A specific study synthesized a colorimetric chemosensor for the naked eye recognition of metal ions, such as Cu2+, Zn2+, and Co2+, showcasing the compound's utility in environmental and analytical chemistry Aysha et al., 2021.

Electropolymerization and Electrochemical Applications

The electropolymerization of aromatic pyrrole derivatives has been studied for improving the properties of copolymerized poly(pyrrole) layers. This research has implications for materials science, particularly in developing advanced materials with tailored electrical properties Schneider et al., 2017.

Directing Group in Ortho-functionalization

Pyrrole has been utilized as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds. This technique, applied to 2-phenylpyrroles, enables the regioselective synthesis of variously substituted pyrrol-2-yl benzenes, contributing to synthetic chemistry methodologies Wiest et al., 2016.

Polymer Science

In polymer science, the synthesis of novel polyimides derived from pyrrole-containing monomers demonstrates the compound's role in creating materials with exceptional thermal and thermooxidative stability. Such materials are promising for various high-performance applications Zhang et al., 2005.

Mechanism of Action

While the specific mechanism of action for “2-(1H-pyrrol-1-yl)phenyl 4-methylbenzenecarboxylate” is not explicitly mentioned, pyrrole-based compounds have been found to inhibit efflux pumps in bacteria, thereby reversing antibiotic resistance and displaying anti-virulence potential . They have also been found to inhibit enoyl ACP reductase and DHFR enzymes .

Safety and Hazards

The safety data sheet for a similar compound, [2-(1H-Pyrrol-1-yl)phenyl]methanol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2-pyrrol-1-ylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-14-8-10-15(11-9-14)18(20)21-17-7-3-2-6-16(17)19-12-4-5-13-19/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWVVAFAKKQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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